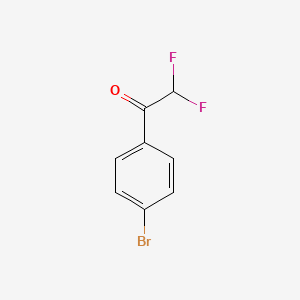

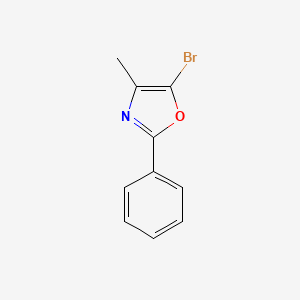

5-Bromo-4-methyl-2-phenyl-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

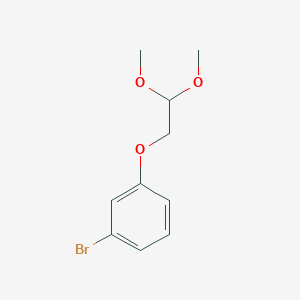

The compound "5-Bromo-4-methyl-2-phenyl-1,3-oxazole" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. Oxazole derivatives are known for their diverse range of biological activities and applications in material science, particularly in the field of nonlinear optical (NLO) materials due to their electronic properties.

Synthesis Analysis

The synthesis of oxazole derivatives often involves cyclization reactions and the functionalization of pre-existing oxazole rings. For instance, the synthesis of related compounds such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves experimental and theoretical investigations, including the use of computational software to optimize molecular structures and predict vibrational frequencies . Similarly, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in a methanol medium is another example of how oxazole derivatives can be synthesized, yielding high-purity compounds .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of 10-bromo-2, 3, 5, 6, 7, 11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one was determined using the three-dimensional Patterson method, revealing the trans orientation of substituents with respect to the oxazole ring . Similarly, the structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was solved by the single-crystal X-ray method, providing detailed insights into the molecular geometry .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, the reaction of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with halogen-containing compounds like bromoacetone and chloroacetamide leads to the formation of new compounds . Additionally, the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone results in the formation of indazole diones, which upon reaction with bromine, yield mono- and dibromo derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are crucial for their potential applications. For example, the linear and nonlinear optical susceptibilities of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole were investigated theoretically, revealing a direct energy gap and significant second-order optical susceptibility tensor components, indicating potential for NLO applications . The HOMO and LUMO analysis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole helps in understanding the charge transfer within the molecule, which is essential for its antimicrobial properties and NLO applications . The Hirschfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides insight into the intermolecular interactions, which are important for crystal engineering and material design .

科学的研究の応用

Crystal and Molecular Structure Analysis

5-Bromo-4-methyl-2-phenyl-1,3-oxazole and its derivatives have been studied for their crystal and molecular structures. For instance, the crystal structure of a related benzodiazepinooxazole derivative was determined using the three-dimensional Patterson method, indicating its relevance in structural chemistry (Sato et al., 1971).

Synthesis and Anticancer Activity

Significant research has been conducted on oxazole derivatives for their potential anticancer properties. Novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives showed strong inhibitory activities against human prostate cancer cell lines (Liu et al., 2009).

Template for Synthesis of Functionalized Oxazoles

Oxazoles, including 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, are used as templates for synthesizing various functionalized oxazoles. This is achieved through nucleophilic ring-opening of oxazolone with different nucleophiles and subsequent cyclization (Misra & Ila, 2010).

Study of Isothiazoles and Oxazoles

Research on isothiazoles, which are structurally related to oxazoles, has provided insights into the properties and reactions of these compounds. Studies focus on preparations, molecular structures, and reactions, which are relevant to the understanding of oxazoles (Naito et al., 1968).

Photochemistry and Diels-Alder Reactions

Oxazoles have been studied in the context of photochemistry and Diels-Alder reactions. The reactions of substituted oxazoles with various reagents have been analyzed, highlighting their utility in organic synthesis and material science (Ibata et al., 1992).

Tautomerism Studies

Studies on the tautomerism of pyrazoles and related compounds, which share similarities with oxazoles, have been conducted. These include experimental and theoretical investigations into their chemical properties (Aguilar‐Parrilla et al., 1992).

Corrosion Inhibition

Oxazole derivatives have been explored for their potential as corrosion inhibitors, particularly in specific acid media. This application is significant in materials science and engineering (Rahmani et al., 2018).

Antimicrobial and Antileishmanial Activities

Some oxazole derivatives have been synthesized and characterized for their antimicrobial activities against various bacterial species and Leishmania major, indicating potential pharmaceutical applications (Ustabaş et al., 2020).

Synthesis of Natural Products

Oxazole derivatives have been utilized in the total synthesis of natural products like siphonazoles, demonstrating the versatility and importance of oxazoles in synthetic organic chemistry (Zhang & Ciufolini, 2009).

Safety And Hazards

特性

IUPAC Name |

5-bromo-4-methyl-2-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQQHNFHCQSTBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571577 |

Source

|

| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |

CAS RN |

21354-98-3 |

Source

|

| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)